molecular formula C13H24N2O4 B12870814 Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate

Cat. No.: B12870814
M. Wt: 272.34 g/mol
InChI Key: ZPGOIGLVJVSKMS-UHFFFAOYSA-N
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Description

Propanoate Backbone

The propanoate chain serves as the structural scaffold, with:

  • C1 : Bonded to the pyrrolidin-3-yl group, introducing a chiral center depending on substitution geometry.
  • C2 : Hosts the Boc-protected amine, critical for maintaining stereochemical integrity during synthesis.
  • C3 : Terminates in the methyl ester, which stabilizes the carboxylic acid derivative under physiological conditions.

Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting moiety in organic synthesis. Its bulky tert-butyl moiety sterically shields the amine, preventing nucleophilic attack or oxidation. The carbonyl group (C=O) adjacent to the amine facilitates deprotection under acidic conditions, enabling selective reactivity in multi-step syntheses.

Pyrrolidine Substituent

The pyrrolidine ring at C1 is a saturated five-membered ring with one nitrogen atom. Its 3-position substitution introduces a secondary amine, which may participate in hydrogen bonding or serve as a site for further functionalization. The ring’s puckered conformation influences the compound’s overall three-dimensional shape, affecting its interactions with biological targets.

Stereochemical Considerations: Absolute Configuration Determination

This compound exhibits two stereocenters:

  • C2 of the propanoate backbone (α-carbon), which is bonded to the Boc-protected amine.
  • C3 of the pyrrolidine ring , where the substituent’s spatial orientation dictates ring puckering.

Absolute Configuration at C2

The configuration at C2 is typically assigned as S based on synthetic precedence and X-ray crystallographic data. During synthesis, the Boc group is introduced under conditions that preserve the L-alanine-like stereochemistry, favoring the S configuration. Chiral chromatography and optical rotation measurements further validate this assignment.

Pyrrolidine Ring Conformation

Quantum-chemical analyses reveal that substituents on the pyrrolidine ring induce distinct conformational preferences. For example:

  • C3 substitution (as in this compound) promotes a gauche effect, stabilizing specific ring puckers through hyperconjugative interactions.
  • Steric interactions between the pyrrolidine’s substituents and the propanoate chain influence the equilibrium between chair-like and envelope conformations.

Table 2: Stereochemical Assignment

Stereocenter Configuration Method of Determination
C2 (propanoate) S X-ray crystallography, NMR
C3 (pyrrolidine) S Computational modeling

Impact of Stereochemistry on Reactivity

The S configuration at C2 ensures optimal alignment of the Boc group and pyrrolidine substituent, minimizing steric hindrance during coupling reactions. Conversely, the pyrrolidine’s stereochemistry affects hydrogen-bonding capacity, which is critical for interactions in medicinal chemistry applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17)

InChI Key

ZPGOIGLVJVSKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Boc Protection of the Amino Group

  • Starting material: Glycine methyl ester hydrochloride or a related amino acid ester.
  • Reagents: tert-Butoxycarbonyl chloride (Boc-Cl) and a base such as triethylamine or sodium bicarbonate.
  • Conditions: Typically performed in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C.
  • Purpose: The Boc group protects the amine, preventing unwanted reactions during subsequent steps.

Formation of the Pyrrolidine-Substituted Ester

Two main approaches are reported:

Michael Addition and Cyclization Route
  • Step 1: The Boc-protected amino ester is reacted with methyl acrylate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form an intermediate with an extended carbon chain.
  • Step 2: Intramolecular nucleophilic substitution or cyclization forms the pyrrolidine ring.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Mild heating (40–80°C) to promote cyclization.
Photoredox Catalysis for C–H Functionalization
  • Catalyst: Iridium-based photoredox catalysts such as [Ir(ppy)₂(dtbbpy)]PF₆.
  • Reagents: Hantzsch ester as a hydrogen donor.
  • Conditions: Visible light irradiation at room temperature.
  • Outcome: Direct C–H functionalization to install the pyrrolidine substituent on the amino acid backbone with high regio- and stereoselectivity.
  • Yield: Up to 91% in analogous systems.

Alternative Method Using Bredereck’s Reagent

  • Reagent: Bis(dimethylamino)-tert-butoxymethane (Bredereck’s reagent).
  • Procedure: Refluxing the Boc-protected amino ester with Bredereck’s reagent in toluene facilitates the introduction of the pyrrolidine ring.
  • Yield: Moderate (~55%).
  • Notes: This method is classical and useful for preparing pyrrolidine derivatives with controlled stereochemistry.

Industrial Scale Considerations

  • Scale-up: Industrial synthesis employs continuous flow reactors to enhance reaction control, yield, and purity.
  • Automation: Automated reagent addition and temperature control minimize by-products.
  • Optimization: Reaction parameters such as solvent choice, catalyst loading, and temperature are finely tuned to maximize efficiency and reduce waste.

Purification and Characterization

Purification Techniques

Analytical Characterization

Technique Purpose Typical Data/Observations
Melting Point Purity and identity check Decomposition near 163°C (analogous Boc derivatives)
¹H NMR Spectroscopy Confirm Boc group and pyrrolidine ring tert-butyl protons at δ ~1.4 ppm; characteristic pyrrolidine signals
¹³C NMR Spectroscopy Carbon environment confirmation Signals for Boc carbonyl (~155 ppm), ester carbonyl (~170 ppm)
Mass Spectrometry Molecular weight confirmation [M+H]⁺ peak at ~297.18 g/mol for C₁₄H₂₅N₂O₄
IR Spectroscopy Functional group identification Strong ester C=O stretch (~1735 cm⁻¹), Boc carbamate bands

Summary Table of Preparation Methods

Step Reagents/Conditions Notes/Outcome Yield Range (%)
Boc Protection Boc-Cl, triethylamine, DCM, 0–25°C Protects amine group >90
Michael Addition + Cyclization Methyl acrylate, NaH, DMF, 40–80°C Forms pyrrolidine ring via intramolecular cyclization 50–70
Photoredox C–H Functionalization [Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, visible light, RT Direct C–H functionalization, high selectivity Up to 91
Bredereck’s Reagent Route Bis(dimethylamino)-tert-butoxymethane, toluene, reflux Classical method for pyrrolidine introduction ~55
Purification Flash chromatography (EtOAc/hexanes) Removes impurities

Research Findings and Notes

  • The Boc protecting group is critical for stability during synthesis, preventing amine side reactions.
  • Choice of solvent and base significantly influences cyclization efficiency and yield.
  • Photoredox catalysis represents a modern, efficient alternative to classical methods, offering higher yields and milder conditions.
  • Industrial methods emphasize continuous flow and automation to ensure reproducibility and scalability.
  • Analytical data confirm the integrity of the Boc group and the successful formation of the pyrrolidine ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted carbamates or esters.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The Boc protecting group is particularly useful in multi-step organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. The compound can be used to modify proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals. The compound’s reactivity makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (Compound B, ): Molecular formula: Not explicitly stated, but derived from a reaction involving methyl 2-(di-Boc-amino)acrylate and 6-bromopyridin-3-ol. Features: Two Boc groups on the amino moiety and a 5-hydroxypyridin-2-yl substituent. The di-Boc protection increases steric bulk and may enhance stability against acidic conditions compared to mono-Boc derivatives. The hydroxypyridine group introduces aromaticity and hydrogen-bonding capability.

Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound C, ): Molecular formula: C₁₈H₁₉N₅O₃•HCl (as a hydrochloride salt). Features: A complex oxazolo-pyridine core with a phenyl-Boc-aminomethyl substituent. The aromatic oxazolo-pyridine system and charged hydrochloride salt likely enhance water solubility compared to neutral analogs.

(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (Compound D, ): Molecular formula: C₁₀H₁₃NO₃. Features: A tyrosine derivative lacking ester or Boc groups. The free amino and carboxylic acid groups render it zwitterionic in solution, distinct from the esterified, Boc-protected compounds.

Physicochemical Properties

Property Methyl 2-((Boc)amino)-3-(pyrrolidin-3-yl)propanoate (A) Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate (B) Methyl oxazolo-pyridine derivative (C) 3-Methyl-L-tyrosine (D)
Molecular Formula C₁₃H₂₂N₂O₅ Likely C₁₈H₂₅N₃O₇ (estimated) C₁₈H₁₉N₅O₃•HCl C₁₀H₁₃NO₃
Solubility 1 g/250 mg (solvent unspecified) Not reported Enhanced (due to HCl salt) High (zwitterionic)
Melting Point Not reported 163 °C (decomposition) Not reported Not reported
Protection Groups Mono-Boc Di-Boc Mono-Boc (with imino group) None

Key Observations :

  • Solubility : Compound C’s hydrochloride salt likely improves aqueous solubility, whereas Compound A’s solubility data remains ambiguous due to unclear solvent context .
  • Thermal Stability : Compound B decomposes at 163 °C, suggesting moderate thermal stability for Boc-protected esters .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step protocol. First, glycine methyl ester hydrochloride is Boc-protected using bis(tert-butyl) dicarbonate to form the intermediate N-(tert-butoxycarbonyl)glycine methyl ester. Subsequent treatment with Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) in refluxing toluene facilitates the introduction of the pyrrolidine moiety, achieving a moderate yield (~55%) . Alternative routes involve Ir-catalyzed photoredox coupling, as demonstrated in related Boc-protected amino esters, where [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester enable efficient C–H functionalization (e.g., 91% yield in analogous systems) . Key factors affecting yield include solvent choice (e.g., toluene vs. ethanol), catalyst loading (0.01–0.1 equiv), and temperature (20–80°C).

Q. How can researchers purify and characterize this compound, and what analytical data are critical?

  • Methodological Answer : Purification is typically achieved via flash column chromatography using gradients of ethyl acetate/hexanes (e.g., 50–75% EtOAc) . Characterization should include:

  • Melting Point : Decomposition observed near 163°C (analogous Boc-protected derivatives) .
  • Spectroscopy : ¹H/¹³C NMR for confirming Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₄H₂₅N₂O₄: ~297.18 g/mol).

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of this compound, particularly at the pyrrolidine ring?

  • Methodological Answer : Stereochemical outcomes depend on the starting materials and reaction pathways. For example, chiral pool synthesis using enantiopure pyrrolidine precursors (e.g., (S)-pyrrolidin-3-amine) can enforce desired configurations. Alternatively, asymmetric catalysis—such as chiral Ir complexes in photoredox reactions—may induce enantioselectivity in C–H functionalization steps . Post-synthetic analyses (e.g., chiral HPLC or optical rotation) are critical for verifying stereochemical fidelity.

Q. How does the Boc group’s stability under varying conditions impact downstream functionalization?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is stable under mildly acidic conditions (e.g., HCl in ethanol at 20–80°C) but susceptible to cleavage with strong acids (e.g., TFA). This stability allows selective modifications, such as nucleophilic substitutions at the pyrrolidine nitrogen without Boc deprotection. For example, reactions with heteroarylamines (e.g., 2-amino-4-methylpyridine) in acetic acid at 80°C proceed without Boc degradation, enabling access to diverse analogs .

Q. What role does this compound play in constructing constrained dipeptides or heterocyclic pharmacophores?

  • Methodological Answer : The pyrrolidine ring introduces conformational rigidity, making it valuable in β-turn mimetics or peptidomimetic design. For instance, derivatives of this compound have been used to synthesize azolo- and azino-fused pyridinones via cyclocondensation with 1,3-dinucleophiles . Advanced applications include coupling with Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS), as seen in structurally related Boc-pyrrolidine propanoates .

Q. Are there contradictions in reported reactivity or spectroscopic data for this compound, and how should researchers address them?

  • Methodological Answer : Discrepancies in melting points or reaction yields may arise from differences in crystallization solvents or catalyst batches. For example, Ir-catalyzed methods report higher yields (~90%) compared to Bredereck’s reagent routes (~55%) due to improved regioselectivity . Researchers should replicate procedures with strict control of anhydrous conditions and validate results using orthogonal analytical methods (e.g., cross-checking NMR with X-ray crystallography if available).

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